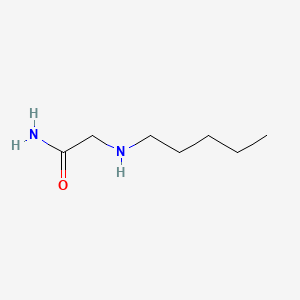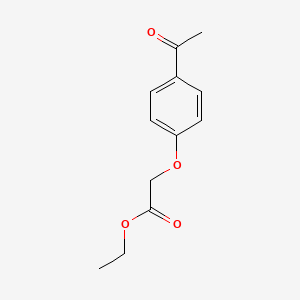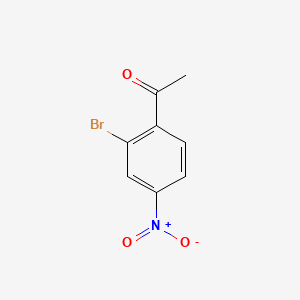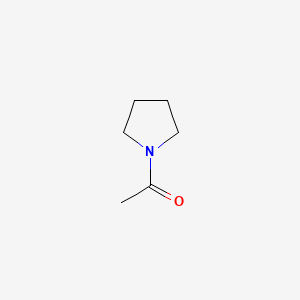
Milacemide
Übersicht
Beschreibung
Synthesis Analysis
Milacemide is the first glycine prodrug which, unlike the inhibitory neurotransmitter, glycine can readily cross the blood–brain border . In the brain, glycineamide and glycine are the major metabolites of milacemide .Molecular Structure Analysis
The chemical formula of Milacemide is C7H16N2O . Its exact mass is 144.13 and its molecular weight is 144.220 .Chemical Reactions Analysis
The formation of glycine and the antiseizure action of milacemide are dependent on the activity of brain monoamine oxidase B (MAO-B), for which milacemide is a selective substrate in vitro and in vivo . Milacemide’s anticonvulsant property has been attributed to the formation of its major metabolites — pentanoic acid, glycineamide, and glycine — by the oxidative reaction of MAO-B .Physical And Chemical Properties Analysis
The molecular formula of Milacemide is C7H16N2O . Its average mass is 144.215 Da and its monoisotopic mass is 144.126266 Da .Wissenschaftliche Forschungsanwendungen
Neuropsychotropic Applications
Milacemide is recognized as a neuropsychotropic glycine prodrug that enhances serotonergic activity. This property makes it a candidate for research into conditions like depression and anxiety, where serotonin neurotransmission may be impaired .
Anticonvulsant Properties
Research has shown that Milacemide has anticonvulsant properties, attributed to its metabolites—pentanoic acid, glycineamide, and glycine—formed by the oxidative reaction of monoamine oxidase B (MAO-B). This application is particularly relevant in the study of seizure disorders .
Cognitive Enhancement in Alzheimer’s Disease
Milacemide has been tested as a potential treatment for enhancing cognition in Alzheimer’s Disease due to its MAO-B inhibitory effects and its role as a prodrug for glycine. However, clinical trials have not shown significant improvement in patients with senile dementia of the Alzheimer type .
Cognitive Performance in Healthy Adults
The cognitive effects of Milacemide have been evaluated in healthy young adults, comparing its effects to those of methylphenidate, a known cognitive enhancer. This research could lead to applications in improving cognitive functions such as memory and attention .
Metabolic Pathway Analysis
Milacemide’s metabolism has been studied using solid-state NMR in rat liver and brain slices. This research provides insights into both major and minor metabolic pathways in mammalian tissue culture, which can be crucial for understanding drug interactions and effects .
Glycine Prodrug Characteristics
As a glycine prodrug, Milacemide’s ability to cross the blood-brain barrier makes it a subject of interest for delivering therapeutic agents to the brain. This characteristic is significant for the development of treatments for central nervous system disorders .
Monoamine Oxidase B (MAO-B) Inhibition
Milacemide serves as an enzyme-activated specific inhibitor of MAO-B. This application is important for research into Parkinson’s disease and other neurological conditions where MAO-B activity is implicated .
Animal Model Studies
Milacemide has been used in animal models to study its pharmacological properties, including its anticonvulsant activities and its ability to potentiate serotonin neurotransmission-dependent behavior. These studies help in understanding the drug’s mechanism of action and potential therapeutic uses .
Wirkmechanismus
- The molecular mechanism by which milacemide enhances serotonergic activity remains unclear, but it may involve the MAO-B activity present in brainstem (raphe nucleus) and spinal cord neurons. Additionally, milacemide can be converted into glycine .
Mode of Action
Result of Action
Eigenschaften
IUPAC Name |
2-(pentylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-3-4-5-9-6-7(8)10/h9H,2-6H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNXIYZWIZFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227786 | |
| Record name | Milacemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Milacemide | |
CAS RN |
76990-56-2 | |
| Record name | Milacemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76990-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milacemide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076990562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milacemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MILACEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HXT24RECU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















